Cas no 444666-46-0 (Benzyl 2-methylpiperazine-1-carboxylate)
Benzyl 2-methylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 2-methylpiperazine-1-carboxylate
- 2-Methyl-1-piperazinecarboxylic acid phenylmethyl ester
- 1-N-CBZ-2-methyl piperazine
- 1-Piperazinecarboxylic acid, 2- methyl-, phenylmethyl ester
- 1-benzyloxycarbonyl-2-methylpiperazine
- 1-Cbz-2-methylpiperazine
- 2-Methylpiperazine, N1-CBZ protected
- AG-F-56086
- ANW-60756
- CTK4I8227
- SureCN583648
- 1-N-Cbz-2-Methylpiperazine
- (R)-1-Cbz-2-methylpiperazine
- (s)-1-cbz-2-methylpiperazine
- 1-Cbz-(2R)-Methylpiperazine
- KKBYAYOFCRJQQT-UHFFFAOYSA-N
- FCH2798735
- OR16019
- SY096697
- SY018040
- AX8020853
- DS-15976
- FT-0652627
- FT-0774248
- Benzyl 2-methylpiperazine-1-carboxylate;2-Methylpiperazine-1-carboxylic acid benzyl ester
- DTXSID50626355
- MFCD04115058
- AB16739
- FT-0710178
- SB37215
- S-1-Cbz-2-methyl-piperazine
- 444666-46-0
- C75204
- 2-Methylpiperazine-1-carboxylic acid benzyl ester
- BCP34131
- AKOS005255343
- SCHEMBL583648
- (R)-2-Methylpiperazine-1-carboxylic acid benzyl ester
- benzyl2-methylpiperazine-1-carboxylate
- AB19520
- MFCD04115051
- A7061
- DB-016787
- DB-024625
- DB-079289
- (R)-1-CBZ-2-METHYL-PIPERAZINE
-
- MDL: MFCD04115058
- Inchi: 1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
- InChI Key: KKBYAYOFCRJQQT-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCNCC1C)=O
Computed Properties
- Exact Mass: 234.137
- Monoisotopic Mass: 234.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.4
Experimental Properties
- Density: 1.105
- Boiling Point: 358.024°C at 760 mmHg
- Flash Point: 358.024 °C at 760 mmHg
- Refractive Index: 1.531
Benzyl 2-methylpiperazine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
Benzyl 2-methylpiperazine-1-carboxylate Pricemore >>
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| TRC | B535335-100mg |
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$ 65.00 | 2022-06-07 | ||
| TRC | B535335-500mg |
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Benzyl 2-methylpiperazine-1-carboxylate Suppliers
Benzyl 2-methylpiperazine-1-carboxylate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Additional information on Benzyl 2-methylpiperazine-1-carboxylate
Benzyl 2-methylpiperazine-1-carboxylate (CAS No. 444666-46-0): A Comprehensive Overview
Benzyl 2-methylpiperazine-1-carboxylate (CAS No. 444666-46-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to as 2-methylpiperazine benzyl carboxylate, belongs to the class of piperazine derivatives, which are widely utilized in drug development and synthetic chemistry. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of Benzyl 2-methylpiperazine-1-carboxylate includes a piperazine ring substituted with a methyl group at the 2-position and a benzyl carboxylate moiety at the 1-position. This configuration imparts specific chemical properties, such as moderate solubility in organic solvents and stability under standard laboratory conditions. Researchers often explore its reactivity in amide bond formation and N-alkylation reactions, making it a versatile building block in medicinal chemistry.
One of the most searched questions about Benzyl 2-methylpiperazine-1-carboxylate is its role in drug discovery. Recent trends in pharmaceutical research highlight the growing demand for piperazine-based scaffolds due to their ability to enhance pharmacokinetic properties. For instance, this compound has been investigated as a precursor for CNS-targeting drugs, addressing current healthcare challenges like neurodegenerative diseases. Its potential applications in cancer therapeutics and antibiotic development are also under exploration, aligning with global health priorities.
From a synthetic perspective, Benzyl 2-methylpiperazine-1-carboxylate is often synthesized via carbamate protection of 2-methylpiperazine, followed by benzylation. This method ensures high yield and purity, critical for industrial-scale production. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to characterize the compound, ensuring compliance with regulatory standards. The compound’s storage stability and handling precautions are frequently discussed in research forums, reflecting user concerns about laboratory safety.
The market dynamics for Benzyl 2-methylpiperazine-1-carboxylate reveal a steady growth trajectory, driven by its expanding applications in custom synthesis and contract research organizations (CROs). With the rise of AI-driven drug design, computational chemists are increasingly using this compound as a reference structure for virtual screening. This trend underscores the intersection of traditional chemistry and modern technology, a hot topic in scientific communities.
Environmental and regulatory aspects of Benzyl 2-methylpiperazine-1-carboxylate are equally important. The compound is not classified as hazardous under current REACH or EPA guidelines, but proper waste disposal protocols must be followed. Its biodegradability and ecotoxicological profile are subjects of ongoing studies, reflecting the industry’s shift toward green chemistry principles.
In summary, Benzyl 2-methylpiperazine-1-carboxylate (CAS No. 444666-46-0) is a multifaceted compound with broad relevance in pharmaceuticals and chemical synthesis. Its structural versatility, coupled with emerging applications in drug discovery and computational chemistry, positions it as a compound of enduring scientific interest. As research continues to uncover new potentials, this piperazine derivative is poised to remain a key player in advancing chemical innovation.
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